molecular formula C14H16N2 B515246 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline CAS No. 331970-83-3

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B515246
CAS No.: 331970-83-3
M. Wt: 212.29g/mol
InChI Key: JQBCBNLHLZSPHS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It is characterized by the presence of a pyridine ring attached to an aniline moiety, with two methyl groups at the 3 and 5 positions of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethylaniline with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethyl aniline with pyridine-4-carboxaldehyde. The reaction conditions can vary, but common methods include:

  • Refluxing in organic solvents : Utilizing solvents such as ethanol or dioxane to enhance yield.
  • Catalytic methods : Employing catalysts to facilitate the reaction and improve efficiency.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Biological Properties

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : In vitro tests indicate effectiveness against various fungal strains.
  • Antitumor Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .

Applications in Scientific Research

The unique properties of this compound allow for diverse applications in scientific research:

  • Catalysis : The compound has been explored as a catalyst in organic reactions, particularly in the formation of carbon-nitrogen bonds.
  • Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, including tyrosine kinase inhibitors like nilotinib .
  • Analytical Chemistry : Used as a reagent in High-Performance Liquid Chromatography (HPLC) for analyzing complex mixtures.

Case Study 1: Antibacterial Applications

A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Research

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death. Further investigations are ongoing to elucidate its mechanism of action and potential therapeutic applications.

Potential Implications in Industry

The implications of this compound extend into various industrial sectors:

Industry SectorPotential Application
PharmaceuticalDevelopment of new antimicrobial agents and anticancer drugs
Chemical ManufacturingUse as a catalyst in organic synthesis
Analytical LaboratoriesReagent for chromatographic analysis

Limitations and Future Directions

Despite its promising applications, several limitations need addressing:

  • Solubility Issues : The compound's low solubility in water restricts its use in certain biological applications. Future research may focus on modifying its structure to enhance solubility.
  • Toxicity Studies : Comprehensive toxicity studies are necessary to ensure safety for potential therapeutic use.

Future research directions include exploring novel synthetic routes to improve yield and purity, investigating its full range of biological activities, and developing formulations that enhance its solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the presence of both the pyridine ring and the two methyl groups, which confer specific reactivity and properties that are advantageous in various research and industrial applications .

Biological Activity

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound notable for its unique structural characteristics, which include a dimethyl-substituted aniline moiety linked to a pyridine ring. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C_{13}H_{16}N_{2}, and it belongs to the class of phenylalkylamines. The specific substitution pattern on both the aniline and pyridine rings contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:

Chemical Structure C13H16N2\text{Chemical Structure }\text{C}_{13}\text{H}_{16}\text{N}_{2}

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The starting materials often include commercially available anilines and pyridine derivatives, which undergo reactions under controlled conditions to yield the desired product.

Common Synthesis Steps:

  • Nucleophilic Reaction: An aniline derivative reacts with a pyridine derivative in the presence of a base.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.
  • Characterization: The final compound is characterized using spectroscopic methods (NMR, IR, etc.) to confirm its structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a precursor for compounds with potential therapeutic effects. Here are some key findings related to its biological activity:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example:

  • Cell Lines Tested: A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • Inhibition Potency: Compounds derived from this compound demonstrated IC50 values ranging from 0.1 µM to 10 µM against these cell lines, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization: Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Specific Kinases: Certain derivatives have been identified as inhibitors of kinases involved in cancer progression, such as VEGFR and EGFR .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Case Study on Antiproliferative Activity:
    • Objective: Evaluate the effect on human tumor cell lines.
    • Findings: Derivatives showed significant growth inhibition in HCT116 colon carcinoma cells with GI50 values as low as 2.30 µM .
  • Case Study on Selectivity:
    • Objective: Assess selectivity towards cancer cells versus normal cells.
    • Findings: Some derivatives exhibited a lower toxicity profile against normal liver cells compared to their anticancer activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity and potential applications:

Compound NameChemical FormulaKey FeaturesBiological Activity
N-(pyridin-2-ylmethyl)anilineC_{12}H_{14}NDifferent pyridine substitutionModerate anticancer activity
N-(pyridin-3-ylmethyl)anilineC_{12}H_{14}NVariation in pyridine positionPotential for different activities
3-Methyl-N-(pyridin-4-ylmethyl)anilineC_{12}H_{15}NSlightly altered methyl substitutionExhibits different reactivity patterns

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCBNLHLZSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322021
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331970-83-3
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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